molecular formula C18H23N3OS B4955653 N,N-diethyl-2-(2-methyl-6-phenylpyrimidin-4-yl)sulfanylpropanamide

N,N-diethyl-2-(2-methyl-6-phenylpyrimidin-4-yl)sulfanylpropanamide

Cat. No.: B4955653
M. Wt: 329.5 g/mol
InChI Key: LMLTYZVJSYHWFB-UHFFFAOYSA-N
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Description

N,N-diethyl-2-(2-methyl-6-phenylpyrimidin-4-yl)sulfanylpropanamide: is a synthetic organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a pyrimidine ring substituted with a phenyl group and a sulfanylpropanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-diethyl-2-(2-methyl-6-phenylpyrimidin-4-yl)sulfanylpropanamide typically involves multiple steps. One common method starts with the preparation of the pyrimidine core, followed by the introduction of the phenyl group and the sulfanylpropanamide moiety. The key steps include:

    Formation of the Pyrimidine Core: This can be achieved by reacting appropriate precursors such as 2-methyl-4,6-dichloropyrimidine with phenylboronic acid under Suzuki coupling conditions.

    Introduction of the Sulfanylpropanamide Moiety: This step involves the reaction of the pyrimidine intermediate with N,N-diethyl-2-chloropropanamide in the presence of a base such as potassium carbonate.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, efficient purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions: N,N-diethyl-2-(2-methyl-6-phenylpyrimidin-4-yl)sulfanylpropanamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The pyrimidine ring can be reduced under catalytic hydrogenation conditions to yield the corresponding dihydropyrimidine derivative.

    Substitution: The phenyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Electrophiles such as halogens, nitrating agents.

Major Products:

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Functionalized pyrimidine derivatives.

Scientific Research Applications

Chemistry: N,N-diethyl-2-(2-methyl-6-phenylpyrimidin-4-yl)sulfanylpropanamide is used as a building block in the synthesis of more complex molecules

Biology and Medicine: This compound has shown promise in medicinal chemistry as a potential therapeutic agent. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the areas of oncology and infectious diseases.

Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties. Its incorporation into polymers and other materials can enhance their performance and functionality.

Mechanism of Action

The mechanism of action of N,N-diethyl-2-(2-methyl-6-phenylpyrimidin-4-yl)sulfanylpropanamide involves its interaction with specific molecular targets. The pyrimidine ring can bind to enzymes and receptors, modulating their activity. The sulfanylpropanamide moiety can enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

  • N,N-diethyl-2-(2-methyl-6-phenylpyrimidin-4-yl)sulfanylethanamine
  • N,N-diethyl-2-(2-methyl-6-phenylpyrimidin-4-yl)thioacetamide

Comparison: N,N-diethyl-2-(2-methyl-6-phenylpyrimidin-4-yl)sulfanylpropanamide is unique due to its specific substitution pattern and the presence of the sulfanylpropanamide moiety. This structural feature distinguishes it from other similar compounds and can result in different chemical reactivity and biological activity. For example, the presence of the propanamide group can enhance its solubility and stability compared to its analogs.

Properties

IUPAC Name

N,N-diethyl-2-(2-methyl-6-phenylpyrimidin-4-yl)sulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3OS/c1-5-21(6-2)18(22)13(3)23-17-12-16(19-14(4)20-17)15-10-8-7-9-11-15/h7-13H,5-6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMLTYZVJSYHWFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C(C)SC1=NC(=NC(=C1)C2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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